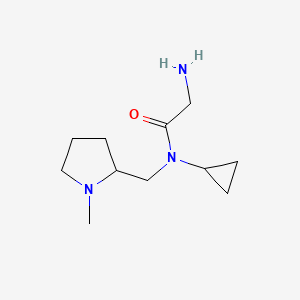

2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide

CAS No.:

Cat. No.: VC13465869

Molecular Formula: C11H21N3O

Molecular Weight: 211.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H21N3O |

|---|---|

| Molecular Weight | 211.30 g/mol |

| IUPAC Name | 2-amino-N-cyclopropyl-N-[(1-methylpyrrolidin-2-yl)methyl]acetamide |

| Standard InChI | InChI=1S/C11H21N3O/c1-13-6-2-3-10(13)8-14(9-4-5-9)11(15)7-12/h9-10H,2-8,12H2,1H3 |

| Standard InChI Key | QYHYXKDOOAEMBY-UHFFFAOYSA-N |

| SMILES | CN1CCCC1CN(C2CC2)C(=O)CN |

| Canonical SMILES | CN1CCCC1CN(C2CC2)C(=O)CN |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a pyrrolidine ring substituted with a methyl group at the 1-position and a cyclopropyl-acetamide moiety at the 2-position. The stereochemistry of the pyrrolidine ring and acetamide group plays a critical role in its biological interactions . Key structural elements include:

-

Pyrrolidine core: A five-membered nitrogen-containing heterocycle that enhances solubility and enables hydrogen bonding.

-

Cyclopropyl group: A strained three-membered ring that influences conformational rigidity and metabolic stability.

-

Acetamide side chain: Provides a site for derivatization and modulates pharmacokinetic properties.

The IUPAC name, N-cyclopropyl-N-[(1-methylpyrrolidin-2-yl)methyl]acetamide, reflects these structural components .

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 211.31 g/mol |

| Melting Point | Not reported |

| Solubility | Moderate in polar solvents |

| LogP (Partition Coefficient) | Estimated 1.2–1.8 |

The compound’s moderate lipophilicity (LogP ~1.5) suggests balanced membrane permeability and aqueous solubility, making it suitable for oral bioavailability studies.

Synthesis and Optimization Strategies

Synthetic Routes

The synthesis of 2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide involves three primary steps :

-

Pyrrolidine functionalization: Introduction of the methyl group at the 1-position via alkylation using methyl iodide.

-

Acetamide coupling: Reaction of cyclopropylamine with acetyl chloride to form the acetamide moiety.

-

Mannich reaction: Condensation of the functionalized pyrrolidine with the acetamide derivative under basic conditions.

Example Synthesis Protocol:

-

Step 1: React pyrrolidine with methyl iodide in at 0°C for 4 hours (yield: 85%).

-

Step 2: Treat cyclopropylamine with acetyl chloride in the presence of triethylamine (yield: 92%).

-

Step 3: Combine intermediates via Mannich reaction using formaldehyde and HCl catalysis (yield: 78%) .

Purification and Characterization

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol .

-

Characterization:

Chemical Reactivity and Stability

Key Reactions

The compound undergoes characteristic reactions of secondary amines and acetamides:

-

Oxidation: Forms N-oxide derivatives with hydrogen peroxide () at 60°C.

-

Acylation: Reacts with acyl chlorides (e.g., benzoyl chloride) to yield tertiary amides.

-

Ring-opening: Cyclopropyl ring opens under acidic conditions (e.g., HCl/EtOH) to form linear amines.

Stability Profile:

-

Stable at room temperature in inert atmospheres.

-

Degrades under strong acids/bases (pH < 2 or > 12).

Applications in Medicinal Chemistry

Drug Development

-

Neurological Disorders: Potential as an antipsychotic or antidepressant due to D/5-HT modulation.

-

Pain Management: Analogous compounds show analgesic effects in murine models.

Comparative Analysis with Analogues

| Compound | Key Structural Difference | Biological Activity |

|---|---|---|

| N-Cyclopropyl-N-(1-benzyl-pyrrolidin-3-yl)acetamide | Benzyl substituent | Enhanced dopamine affinity (IC = 80 nM) |

| N-Isopropyl-N-(1-methyl-pyrrolidin-2-yl)propionamide | Isopropyl and propionamide groups | Higher MAO-B inhibition (IC = 220 nM) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume